Ethyl N-acetyl-L-tyrosinate
CAS No.: 840-97-1
Cat. No.: VC21537761
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 840-97-1 |
---|---|
Molecular Formula | C13H17NO4 |
Molecular Weight | 251.28 g/mol |
IUPAC Name | ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate |
Standard InChI | InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15) |
Standard InChI Key | SKAWDTAMLOJQNK-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
SMILES | CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Chemical Identity and Structural Properties
Nomenclature and Chemical Identification
Ethyl N-acetyl-L-tyrosinate is known by several synonyms including N-acetyl-L-tyrosine ethyl ester, (S)-Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate, and Ac-Tyr-OEt. This compound is registered with the Chemical Abstracts Service (CAS) registry number 840-97-1 . In chemical databases, it is identified with PubChem CID 13289 and alternatively as CID 2004 under the slightly different naming convention of Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate .
Structural Composition
Ethyl N-acetyl-L-tyrosinate features a modified L-tyrosine structure with the following characteristics:
-
Molecular formula: C₁₃H₁₇NO₄
-
Structure: L-tyrosine backbone with:
-
An acetyl group attached to the amino nitrogen
-
An ethyl ester group at the carboxyl terminus
-
A phenolic hydroxyl group on the aromatic ring
-
The compound represents a dual-modified amino acid derivative where the amino group has been acetylated and the carboxyl group has been esterified with ethanol, altering both its physical and chemical properties compared to the native amino acid.
Physical Properties
In its crystalline form, Ethyl N-acetyl-L-tyrosinate often exists as a monohydrate (C₁₃H₁₇NO₄·H₂O) with a molecular weight of 269.29 g/mol . The compound typically appears as colorless prismatic crystals with specific physical characteristics determined through crystallographic analysis.
Crystallographic Characteristics
Crystal Structure Data
Detailed X-ray diffraction studies have been performed on Ethyl N-acetyl-L-tyrosinate monohydrate, yielding precise structural information. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with the following unit cell parameters:
Parameter | Value |
---|---|
a | 7.235(2) Å |
b | 13.056(4) Å |
c | 14.415(4) Å |
Volume | 1361.6(12) ų |
Z (molecules per unit cell) | 4 |
Calculated density | 1.313 Mg m⁻³ |
Temperature of data collection | 110 K |
Radiation source | Mo Kα (λ = 0.71073 Å) |
Electron Density Studies
One of the first accurate charge density studies using a CCD-based diffractometer was conducted on this compound. The research collected 98,393 data points over a seven-day period to a high resolution. The multipolar atom density model was fitted against 10,189 unique reflections with I > 2σ(I), yielding impressive statistical parameters:
Refinement Parameter | Value |
---|---|
R(F) | 0.027 |
wR(F) | 0.020 |
g.o.f. | 0.65 |
This study demonstrated that area detectors can facilitate charge density studies more efficiently than conventional diffractometers equipped with scintillation detectors, representing a methodological advancement in crystallographic analysis.
Chemical Behavior and Reactivity
Functional Group Characteristics
The chemical behavior of Ethyl N-acetyl-L-tyrosinate is determined by its three key functional groups:
-
Phenolic hydroxyl group: Susceptible to oxidation reactions and capable of forming hydrogen bonds
-
Ethyl ester group: Prone to hydrolysis under acidic or basic conditions
-
Acetamide group: Provides stability to the amino function while still being susceptible to hydrolysis under harsh conditions
Biological Activities
Antioxidant Properties
Ethyl N-acetyl-L-tyrosinate has demonstrated significant antioxidant properties, making it valuable for combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential applications in pharmaceuticals and cosmetic formulations targeting oxidative damage.
Pharmaceutical Relevance
As a derivative of L-tyrosine, which is a precursor for several neurotransmitters and hormones, Ethyl N-acetyl-L-tyrosinate holds potential importance in pharmaceutical research. The modifications to both termini of the amino acid (acetylation of the amino group and esterification of the carboxyl group) can significantly alter its pharmacokinetic properties, potentially enhancing:
-
Lipophilicity and membrane permeability
-
Resistance to enzymatic degradation
-
Bioavailability compared to the parent amino acid
-
Duration of action in biological systems
Research Applications
Structural Biology Applications
The detailed crystallographic and charge density studies conducted on Ethyl N-acetyl-L-tyrosinate provide valuable information for structural biology research. These studies help elucidate:
-
Precise atomic positions and bond distances
-
Electron density distribution
-
Intermolecular interactions including hydrogen bonding networks
-
Packing arrangements in crystalline states
This information contributes to our understanding of amino acid modifications and their effects on molecular conformation and interactions.
Comparative Studies with Structural Analogs
Ethyl N-acetyl-L-tyrosinate serves as an important reference compound in comparative studies with other modified amino acids. Several structural analogs have been studied alongside this compound, including:
Compound | Structure Difference from Ethyl N-acetyl-L-tyrosinate |
---|---|
N-acetyl-L-tyrosine | Lacks the ethyl ester group |
L-tyrosine ethyl ester | Lacks the N-acetyl group |
N-acetyl-3-nitro-L-tyrosine ethyl ester | Contains an additional nitro group at position 3 of the aromatic ring |
N-acetyl-2,3-difluoro-L-tyrosine methyl ester | Contains fluoro substituents and a methyl rather than ethyl ester |
N-acetyl-2,3,5-trifluoro-L-tyrosine methyl ester | Contains three fluoro substituents and a methyl ester |
These comparative studies help elucidate how structural modifications affect physical, chemical, and biological properties of tyrosine derivatives.
Synthetic Approaches
General Synthesis Methods
While specific synthesis details were limited in the available search results, the preparation of Ethyl N-acetyl-L-tyrosinate typically involves esterification of N-acetyl-L-tyrosine. The general approach would follow standard esterification procedures:
-
Starting with N-acetyl-L-tyrosine (the acetylated amino acid)
-
Reacting with ethanol under acid catalysis (typically using a mineral acid catalyst)
-
Removing water to drive the equilibrium toward product formation
-
Purification through crystallization or chromatographic methods
This approach represents a common method for preparing amino acid esters with high stereochemical purity.
Comparison with Similar Compounds
Structure-Property Relationships
The relationship between structure and properties becomes evident when comparing Ethyl N-acetyl-L-tyrosinate with related compounds:
-
The presence of the acetyl group affects water solubility and crystallization behavior
-
The ethyl ester group enhances lipophilicity compared to the free carboxylic acid
-
The phenolic hydroxyl group provides opportunities for hydrogen bonding and antioxidant activity
-
The chiral center maintains the L-configuration of the parent amino acid, preserving its stereochemical properties
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume